N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
Description
N-{4-[3-(6-Methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a heterocyclic compound featuring a beta-carboline core fused with a dioxopyrrolidine ring and an acetamide-substituted phenyl group. Beta-carbolines are tricyclic indole alkaloids known for diverse biological activities, including neuropharmacological effects (e.g., MAO inhibition, serotonin receptor modulation) . The 6-methoxy substitution on the beta-carboline moiety may enhance lipophilicity and blood-brain barrier permeability compared to non-substituted analogs.
Synthetic pathways for similar compounds (e.g., thiazolo-pyrimidine derivatives in ) often involve condensation reactions and heterocyclic ring formation under acidic or basic conditions .
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-[3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-14(29)25-15-3-5-16(6-4-15)28-23(30)12-22(24(28)31)27-10-9-18-19-11-17(32-2)7-8-20(19)26-21(18)13-27/h3-8,11,22,26H,9-10,12-13H2,1-2H3,(H,25,29) |
InChI Key |
GFHFWGFKMHTSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the beta-carboline core. This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The next step involves the introduction of the dioxopyrrolidine ring, which can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative. Finally, the acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Amide Bond Formation
The acetamide group is critical for bioactivity. Formation involves:
-
Nucleophilic acyl substitution : Reaction of a carboxylic acid (e.g., phenylacetic acid) with the amine group of the pyrrolidine ring under acidic/basic conditions.
-
Activating agents : Use of carbodiimides (e.g., EDC) or mixed carbonates (e.g., HOBt) to facilitate amide coupling .
Electrophilic Substitution
The methoxy group on the beta-carbolin core may direct electrophilic substitution. Potential reactions include:
-
Arylation : Introduction of electron-donating groups (e.g., halogens) via directed ortho-metallation .
-
Oxidative coupling : Generation of reactive intermediates for cross-linking or polymerization.
Redox Reactions
The pyrrolidine ring’s 2,5-dioxo groups may participate in:
-
Reduction : Formation of diols or secondary amines under catalytic hydrogenation.
-
Oxidative cleavage : Breakage of the ring to form carbonyl compounds.
Structural Validation
-
NMR spectroscopy : Proton and carbon shifts confirm the methoxy group’s position on the beta-carbolin core and acetamide coupling.
-
Mass spectrometry : Molecular ion peak at m/z = [C₂₀H₂₁N₃O₅]⁺ (calculated).
-
IR spectroscopy : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C=O stretches (~1800 cm⁻¹) for the pyrrolidine ring.
Reactivity Studies
-
Hydrolytic stability : Amide bond hydrolysis under acidic/basic conditions.
-
Thermal degradation : Stability assessment via TGA/DSC to identify decomposition pathways.
Biological Interactions
-
Receptor binding : The beta-carbolin core may interact with GABA or serotonin receptors, while the acetamide group enhances solubility.
-
Enzyme inhibition : Potential modulation of PTP1B or urease enzymes via hydrogen bonding .
Chemical Modulations
-
Derivatization : Replacement of the methoxy group with other electron-donating/withdrawing groups.
-
Polymerization : Use of the pyrrolidine ring as a building block for supramolecular structures.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its beta-carboline core suggests potential activity as a neuroprotective agent or enzyme inhibitor.
Medicine: The compound may have therapeutic potential in treating neurological disorders or as an anti-cancer agent.
Industry: It could be used in the development of new materials or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The beta-carboline core may interact with neurotransmitter receptors in the brain, while the dioxopyrrolidine ring could inhibit certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Target Compound
- Core : Beta-carboline (indole fused with pyrido ring) with 6-methoxy substitution.
- Heterocycle : 2,5-Dioxopyrrolidinyl (electron-withdrawing, rigid).
- Substituent : Acetamide-linked phenyl group.
- Molecular Weight : Estimated >450 g/mol (based on structural analogs).
Comparative Compounds
(A) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core : Thiazolo-pyrimidine with fused thiazole and pyrimidine rings.
- Substituents: Benzylidene, methylfuran, and cyano groups.
- Key Features: High rigidity due to conjugated rings; cyano group enhances polarity.
- Molecular Weight : 386 g/mol (C20H10N4O3S).
(B) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
- Core: Pyridin-3-amine with benzodioxin and dimethylamino groups.
- Substituents : Methoxy and tertiary amine for solubility modulation.
- Molecular Weight : 391.46 g/mol (C23H25N3O3).
(C) N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Core : Indole with acetamide and aromatic substituents.
- Substituents : Chlorobenzoyl (electron-withdrawing), tert-butyl (steric bulk).
- Key Features : Designed for high receptor affinity via bulky hydrophobic groups.
Physicochemical Properties
Research Findings and Implications
Synthetic Feasibility : Heterocyclic systems like the target compound’s dioxopyrrolidinyl group can be synthesized via cyclization reactions, as demonstrated for thiazolo-pyrimidines in .
Activity Optimization: The 6-methoxy-beta-carboline motif may enhance CNS activity compared to non-substituted analogs, while avoiding the metabolic instability of furan-containing compounds like 11a .
Structural Uniqueness : Unlike CS-0309467’s benzodioxin-pyridinamine hybrid, the target compound’s beta-carboline core offers a distinct scaffold for targeting serotonin receptors or prion proteins .
Biological Activity
N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex compound that incorporates a beta-carboline structure known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a beta-carboline moiety, which is known for its role in various biological processes. The structure can be represented as follows:
Antimicrobial Activity
Studies have indicated that beta-carboline derivatives exhibit significant antimicrobial properties. For instance, compounds related to the beta-carboline structure have shown activity against various bacterial strains. A study demonstrated that derivatives with similar structures had minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.11 μM against Plasmodium falciparum, outperforming standard treatments like chloroquine .
Antiparasitic Activity
The antiparasitic effects of beta-carbolines have been well documented. A derivative exhibited an IC50 of 14.9 μM against Trypanosoma cruzi, indicating effective trypanocidal activity with low cytotoxicity towards mammalian cells . This selective toxicity suggests potential for therapeutic applications in treating parasitic infections.
Neuroprotective Effects
Research has highlighted the neurogenic potential of beta-carbolines. For instance, pinoline (a related compound) has been shown to stimulate neurogenesis and neuronal maturation in neural stem cells . This neuroprotective activity could be leveraged for developing treatments for neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions .
- Antioxidant Properties : The antioxidant capacity of related beta-carbolines suggests that this compound may also mitigate oxidative stress in cells .
Study 1: Antimicrobial Screening
A comprehensive screening of beta-carboline derivatives revealed significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active derivatives displayed strong inhibition rates compared to standard antibiotics .
Study 2: Antiparasitic Efficacy
In vitro studies on trypanocidal activity indicated that certain beta-carboline derivatives achieved IC50 values significantly lower than traditional antiparasitic drugs. These findings underscore the potential of these compounds in developing new treatments for parasitic diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
